

IUPAC name for 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole

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Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole

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An In-depth Technical Guide to **3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole**

Authored by: A Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.^{[1][2][3]} Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological significance.^{[1][4]} Consequently, the development of functionalized indole derivatives as intermediates for drug discovery is a critical endeavor for researchers and scientists.^{[1][5]}

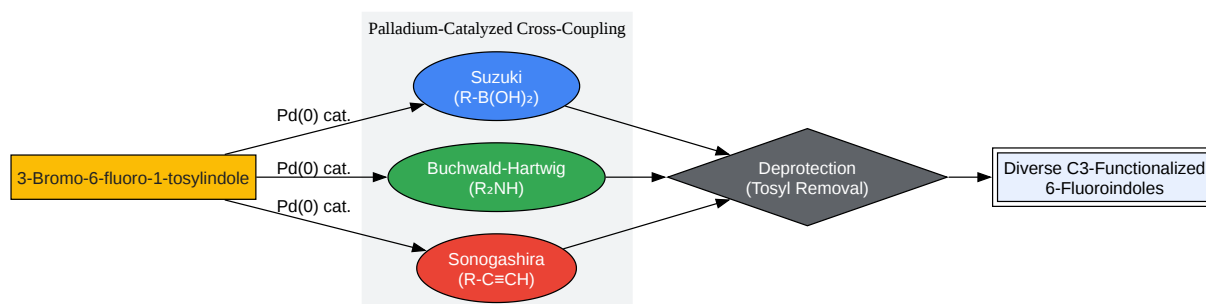
This guide provides a comprehensive technical overview of **3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole**, a key heterocyclic building block. Its strategic functionalization—a bromine atom at the reactive C3 position, a fluorine atom on the benzene ring, and a tosyl protecting group on the nitrogen—makes it an exceptionally versatile intermediate for constructing complex molecular architectures. We will delve into its structural elucidation, physicochemical properties, synthesis, reactivity, and applications, providing field-proven insights for professionals in drug development.

Nomenclature and Structure Elucidation

The systematic IUPAC name, **3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole**, precisely defines the molecule's structure. Let's deconstruct the name to understand the placement of each functional group on the parent indole framework.

- **Indole:** This is the parent heterocycle, a bicyclic structure composed of a benzene ring fused to a pyrrole ring.^[4] The numbering of the indole ring begins with the nitrogen atom as position 1.
- **1-(p-toluenesulfonyl):** A p-toluenesulfonyl group, commonly abbreviated as "tosyl" or "Ts," is attached to the nitrogen atom at position 1.^{[6][7]} This group is not merely a substituent; it functions as a crucial protecting group for the indole nitrogen, preventing unwanted side reactions and modulating the electronic properties of the ring system.^{[7][8][9]}
- **3-Bromo:** A bromine atom is located at position 3 of the indole ring. The C3 position is the most nucleophilic and reactive site for electrophilic substitution on an unprotected indole.^[4] The presence of a bromine atom at this position provides a versatile "handle" for introducing further complexity through cross-coupling reactions.
- **6-fluoro:** A fluorine atom is substituted at position 6 on the benzene portion of the indole ring. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Below is a diagram illustrating the structure with the correct IUPAC numbering.



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